molecular formula C14H11Cl3N4O4 B12010685 2,2,2-trichloro-1-N,1-N'-bis(3-nitrophenyl)ethane-1,1-diamine CAS No. 39809-81-9

2,2,2-trichloro-1-N,1-N'-bis(3-nitrophenyl)ethane-1,1-diamine

Katalognummer: B12010685
CAS-Nummer: 39809-81-9
Molekulargewicht: 405.6 g/mol
InChI-Schlüssel: DJLVKUWYCSXXAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trichloro-N(1),N(1)-bis(3-nitrophenyl)-1,1-ethanediamine is a complex organic compound characterized by the presence of trichloro, nitrophenyl, and ethanediamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N(1),N(1)-bis(3-nitrophenyl)-1,1-ethanediamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,2,2-trichloroethanol with 3-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trichloro-N(1),N(1)-bis(3-nitrophenyl)-1,1-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The trichloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trichloro-N(1),N(1)-bis(3-nitrophenyl)-1,1-ethanediamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2,2,2-trichloro-N(1),N(1)-bis(3-nitrophenyl)-1,1-ethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trichloroethanol: Shares the trichloro group but lacks the nitrophenyl and ethanediamine groups.

    3-Nitroaniline: Contains the nitrophenyl group but lacks the trichloro and ethanediamine groups.

    N,N’-Bis(3-nitrophenyl)ethanediamine: Similar structure but without the trichloro group.

Eigenschaften

CAS-Nummer

39809-81-9

Molekularformel

C14H11Cl3N4O4

Molekulargewicht

405.6 g/mol

IUPAC-Name

2,2,2-trichloro-1-N,1-N'-bis(3-nitrophenyl)ethane-1,1-diamine

InChI

InChI=1S/C14H11Cl3N4O4/c15-14(16,17)13(18-9-3-1-5-11(7-9)20(22)23)19-10-4-2-6-12(8-10)21(24)25/h1-8,13,18-19H

InChI-Schlüssel

DJLVKUWYCSXXAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.